Calcium gluconate

Catalog No.
S571737
CAS No.
299-28-5
M.F
C6H12CaO7
M. Wt
236.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium gluconate

CAS Number

299-28-5

Product Name

Calcium gluconate

IUPAC Name

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Molecular Formula

C6H12CaO7

Molecular Weight

236.23 g/mol

InChI

InChI=1S/C6H12O7.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1

InChI Key

QDCSTXADKDXERF-JJKGCWMISA-N

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2]

Solubility

Soluble in water, insoluble in ethanol
Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water
Insoluble in acetic acid
Sol in water 3.3 g/100 cc at 15 °C
In water, 3.33X10+4 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 3.5 (moderate)

Synonyms

Calciofon, Calcipot, Calcium Braun, Calcium Gluconate, Calcivitol, Calglucon, CBG, Ebucin, Flopak Plain, Glucal, Glucobiogen, Gluconate de Calcium Lavoisier, Gluconate, Calcium, Gluconato Calc Fresenius

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Ca]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Ca]

Management of Electrolyte Imbalances:

  • Hypocalcemia

    Calcium gluconate serves as a readily available source of calcium ions for treating hypocalcemia, a condition characterized by low serum calcium levels [National Center for Biotechnology Information (.gov), ]. Studies demonstrate its effectiveness in reversing hypocalcemia-induced cardiac dysrhythmias in various settings [National Center for Biotechnology Information (.gov), ].

  • Hyperkalemia and Hypermagnesemia

    In cases of hyperkalemia (elevated potassium) and hypermagnesemia (elevated magnesium), intravenous calcium gluconate can act as a temporary stabilizer by antagonizing the detrimental effects of these electrolytes on cardiac function [National Center for Biotechnology Information (.gov), ]. However, it's crucial to note that it doesn't directly address the underlying cause of these electrolyte imbalances.

Potential Anti-inflammatory and Antioxidant Properties:

Research suggests that calcium gluconate might possess anti-inflammatory and antioxidant properties. Studies in animal models with rheumatoid arthritis have shown its ability to reduce inflammation and oxidative stress markers, potentially offering therapeutic benefits [National Center for Biotechnology Information (.gov), ]. Further investigations are warranted to establish its efficacy and underlying mechanisms in human studies.

Investigation in Cancer Therapy:

The gluconate component of calcium gluconate, being a derivative of glucose, has garnered interest in cancer research. Its ability to chelate divalent metals like iron and copper, crucial for some cancer cell functions, is being explored as a potential strategy in cancer therapy [National Center for Biotechnology Information (.gov), ]. However, this area of research is still in its preliminary stages, and further studies are needed to evaluate its potential and safety in the context of cancer treatment.

Other Investigational Applications:

  • Calcium gluconate is being investigated as a potential neuropathy preventative measure in patients undergoing treatment with oxaliplatin, a chemotherapy drug known to cause nerve damage [National Center for Biotechnology Information (.gov), ].

  • Its chelating properties are also being explored for detoxification purposes in cases of hydrofluoric acid exposure [National Center for Biotechnology Information (.gov), ].

Calcium gluconate (Ca(C6H11O7)2) is a white, odorless, crystalline solid commonly used as a calcium supplement and medication []. It is the calcium salt of gluconic acid, a naturally occurring organic acid found in fruits and honey. Calcium gluconate plays a vital role in scientific research due to its ability to provide bioavailable calcium ions (Ca2+) for various applications [].


Molecular Structure Analysis

Calcium gluconate has a complex molecular structure. Each molecule consists of two gluconate anions (C6H11O7-) bound to a central calcium cation (Ca2+) through ionic bonds []. The gluconate anion has a branched carbon chain with five hydroxyl groups (OH-) and a carboxylate group (COO-). The presence of multiple oxygen atoms creates potential binding sites for calcium, allowing for stable chelation.


Chemical Reactions Analysis

Synthesis

Calcium gluconate is commercially produced by neutralizing gluconic acid with calcium carbonate (CaCO3) or calcium hydroxide (Ca(OH)2) [].

CaCO3 + 2H⁺Gluc⁻ → Ca(Gluc)²⁻ + CO2 + H2O (Eq. 1) []

Decomposition

Upon heating, calcium gluconate decomposes to release calcium oxide (CaO) and carbon dioxide (CO2) [].

Ca(Gluc)²⁻ → CaO + CO2 + other products (Eq. 2) []

Other Reactions

Calcium gluconate reacts with various compounds depending on the experimental conditions. For instance, it can form precipitates with certain anions like sulfate (SO4²⁻) or phosphate (PO4³⁻) [].

Physical and Chemical Properties

  • Melting point: 166 °C (decomposes) [].
  • Boiling point: Not applicable (decomposes before boiling).
  • Solubility: Highly soluble in water (250 g/L at 25 °C) []; slightly soluble in ethanol.
  • Stability: Stable under normal storage conditions; decomposes upon heating.
  • pH: Aqueous solution is slightly acidic (pH 5.0-6.5).

The primary mechanism of action of calcium gluconate is related to its ability to increase serum calcium levels. When administered intravenously, calcium ions dissociate from the gluconate molecule and readily enter the bloodstream. This increase in calcium concentration can:

  • Enhance muscle contraction, including cardiac muscle function, which is crucial during emergency situations like cardiac arrest or hyperkalemia.
  • Stabilize cell membranes, preventing abnormal electrical activity in the heart caused by electrolyte imbalances.
  • Toxicity: Excessive doses can lead to hypercalcemia (high blood calcium), causing nausea, vomiting, constipation, and kidney stones.
  • Tissue irritation: Intravenous administration outside the vein can cause tissue irritation and pain.
  • Drug interactions: Calcium gluconate can interact with certain medications, such as diuretics and digoxin, affecting their efficacy.

Molecular Formula and Mass

Calcium gluconate is characterized by the molecular formula C₁₂H₂₂CaO₁₄, representing the calcium salt of two gluconic acid molecules [1] [2]. The compound has a molecular weight of 430.372 grams per mole for the anhydrous form [2] [4]. When present as the monohydrate form, the molecular formula becomes C₁₂H₂₂CaO₁₄·H₂O with a corresponding molecular weight of 448.39 grams per mole [5] [7].

PropertyAnhydrous FormMonohydrate Form
Molecular FormulaC₁₂H₂₂CaO₁₄C₁₂H₂₂CaO₁₄·H₂O
Molecular Weight430.372 g/mol448.39 g/mol
CAS Number299-28-566905-23-5

The Chemical Abstracts Service registry number for anhydrous calcium gluconate is 299-28-5, while the monohydrate form carries the CAS number 66905-23-5 [5] [6]. The monoisotopic mass of calcium gluconate is reported as 430.063546 atomic mass units [2].

Structural Characterization

Calcium gluconate exists as the calcium salt of gluconic acid, where each calcium ion is associated with two gluconate anions [1] [11]. The compound forms a white, crystalline powder that is sparingly soluble in water but freely soluble in boiling water [3] [6]. The gluconic acid component has the condensed structural formula HOCH₂(CHOH)₄COOH, consisting of a six-carbon chain with five hydroxyl groups positioned identically to the open-chain form of glucose, terminating in a carboxylic acid group [31].

The structural characterization reveals that calcium gluconate crystallizes in an orthorhombic crystal system with non-centrosymmetric space group P2₁2₁2₁ [9] [19]. The compound exhibits remarkable structural features, including an unusual coordination number of nine for the calcium ion, which is relatively rare in calcium chemistry [9] [21].

Stereochemical Properties

The gluconic acid component of calcium gluconate possesses significant stereochemical complexity due to the presence of multiple chiral centers [17] [18]. Gluconic acid contains four defined stereocenters, making it one of sixteen possible stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid [25] [31]. The specific stereochemical configuration of the gluconic acid in calcium gluconate is designated as the D-form, with the absolute configuration (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid [11] [17].

The stereochemical properties are crucial for understanding the biological activity and coordination behavior of the compound [18]. The multiple hydroxyl groups create a three-dimensional arrangement that facilitates specific interactions with calcium ions and influences the overall crystal structure formation [9].

Coordination Chemistry of Calcium-Gluconate Complex

The coordination chemistry of calcium gluconate exhibits unique and complex features that distinguish it from simpler calcium salts [9] [19]. In the crystal structure, calcium ions demonstrate an unusual nine-coordinate environment, which represents a distorted triaugmented triangular prism geometry [9] [26]. This coordination number is relatively uncommon for calcium, as most calcium complexes typically exhibit coordination numbers between six and eight [32].

The calcium coordination sphere consists of nine oxygen atoms, with five originating from the two gluconate ligands within the asymmetric unit [9]. The coordination involves both carboxylate oxygen atoms and hydroxyl oxygen atoms from the gluconate ligands [9]. The calcium-oxygen bond distances range from 2.4123 angstroms to 2.6291 angstroms, indicating varying degrees of coordination strength [9].

Bond TypeDistance Range (Å)Number of Bonds
Ca-O(carboxylate)2.4661-2.50233
Ca-O(hydroxyl)2.4123-2.62916
Ca-Ca (metal separation)3.7312Adjacent centers

The coordination environment reveals that adjacent calcium centers are linked by three bridging oxygen atoms, creating a metal-to-metal separation of 3.7312 angstroms [9] [19]. This bridging arrangement contributes to the formation of one-dimensional coordination polymers extending parallel to the crystallographic a-axis [9].

Polymer Chain Structure in Crystal Form

The crystal structure of calcium gluconate exhibits a remarkable one-dimensional coordination polymer arrangement [9] [19]. The polymeric structure comprises adjacent metal centers connected through three μ-oxo bridges, with each calcium ion participating in face-sharing coordination polyhedra [9]. The coordination polyhedra adopt the geometry of distorted triaugmented triangular prisms, with adjoining polyhedra sharing triangular faces along the polymer chain [9].

The polymer chain structure is stabilized through multiple bridging interactions involving both carboxylate and hydroxyl oxygen atoms from the gluconate ligands [9]. One particularly notable feature is that one of the gluconate ligands binds to three adjacent metal centers simultaneously, creating an extensive bridging network that enhances the structural integrity of the polymer [9].

The gluconate ligands within the polymer structure adopt approximately planar conformations, with carbon atoms showing maximum least-squares plane deviations ranging from 0.031 to 0.211 angstroms [9]. This planar arrangement contrasts with the bent conformations observed in some other gluconate salt structures [9].

The polymer chains are interconnected through an extensive three-dimensional hydrogen bonding network involving the non-coordinated hydroxyl groups and water molecules [9]. This hydrogen bonding network contributes significantly to the overall crystal stability and influences the physical properties of the compound [9].

Stereogenic Centers and Configuration

The gluconic acid component of calcium gluconate contains four stereogenic centers located at carbon atoms C2, C3, C4, and C5 [17] [25]. The absolute configuration of these stereogenic centers follows the D-configuration pattern, specifically designated as (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid [11] [17].

Stereogenic CenterCarbon PositionAbsolute Configuration
C2Second carbonR
C3Third carbonS
C4Fourth carbonR
C5Fifth carbonR

The stereochemical configuration significantly influences the coordination behavior and crystal packing arrangements of calcium gluconate [9]. The specific spatial arrangement of hydroxyl groups creates favorable orientations for calcium coordination while maintaining the structural integrity required for polymer formation [9].

The D-configuration of gluconic acid ensures that calcium gluconate maintains consistent stereochemical properties across different crystal forms and hydration states [9]. This stereochemical consistency is essential for the reproducible formation of the characteristic coordination polymer structure and the associated physical and chemical properties of the compound [9].

Physical State and Appearance

Calcium gluconate exists as white crystalline powder or granules at room temperature [1] [2] [3]. The compound presents as an odorless substance with a tasteless character [4] [2]. The crystalline structure appears uniform and stable under normal atmospheric conditions, maintaining its integrity when properly stored [1] [5].

The compound is available in two primary hydration states: the anhydrous form and the monohydrate form [6] [7] [8]. Both forms exhibit similar visual characteristics, appearing as white crystalline materials, though they can be distinguished through specific analytical techniques including infrared spectroscopy and X-ray diffraction analysis [6].

Melting and Decomposition Parameters

Calcium gluconate demonstrates complex thermal behavior with melting occurring with decomposition in the temperature range of 178°C to 201°C [1] [9] [10] [11]. Different sources report varying melting points within this range, with some studies indicating 178°C [9] [12] while others report 195°C [1] [11] or 201°C [10]. This variation likely reflects differences in measurement conditions and sample purity.

The decomposition temperature is reported to occur at 340°C to 400°C [13] [14], indicating that the compound undergoes thermal degradation well before reaching a true melting point. During heating, calcium gluconate does not lose its water content on drying without some decomposition [4], highlighting the compound's thermal instability at elevated temperatures.

Solubility Characteristics

Aqueous Solubility Profile

Calcium gluconate exhibits moderate solubility in water with significant temperature dependence. At 25°C, the compound shows a solubility of 3.3 to 3.5 grams per 100 milliliters of water [1] [15] [12] [3]. This relatively low ambient temperature solubility increases substantially with temperature elevation.

Solubility in Organic Solvents

The compound demonstrates poor solubility in organic solvents. Calcium gluconate is practically insoluble in ethanol [1] [4] [16], slightly soluble in methanol [5], and insoluble in diethyl ether and glacial acetic acid [9]. This selective solubility pattern reflects the ionic nature of the compound and its strong hydrophilic characteristics.

Temperature-Dependent Solubility

Aqueous solubility increases significantly with temperature [17] [18]. In boiling water, calcium gluconate becomes freely soluble, with solubility increasing to approximately 15 to 20 grams per 100 milliliters [1] [2] [4]. This temperature dependence is attributed to endothermic binding of calcium to hydroxycarboxylate anions with binding enthalpies of 34 ± 2 kilojoules per mole for gluconate complexes [17].

The true solubility of calcium gluconate in water does not exceed 3.5% at ambient temperature, which explains why 10% solutions are supersaturated and therefore metastable [19]. This supersaturation characteristic requires special stabilization measures for concentrated pharmaceutical preparations.

Density and Specific Gravity

Calcium gluconate exhibits a density of 1.677 grams per cubic centimeter at 20°C [1]. The bulk density of the crystalline powder typically measures around 560 kilograms per cubic meter [20]. When processed into foam structures through thermal treatment, the material can achieve extremely low densities of approximately 2.5 kilograms per cubic meter at optimal processing temperatures around 300°C [20].

Specific gravity measurements for aqueous solutions show values of approximately 1.0 for dilute pharmaceutical preparations [21] [22], reflecting the relatively low concentration of dissolved solids in typical formulations.

Optical Properties

Calcium gluconate demonstrates positive optical rotation with a specific rotation [α]D20 of approximately +6.0° (c=1, water) at 22°C [1] [4]. This dextrorotatory behavior is characteristic of the D-gluconate structure and provides a reliable identification parameter for the compound.

The molecular rotation of calcium gluconate in aqueous solution has been measured at +4,100 for 0.05 molar solutions [23]. This optical activity can be significantly altered by the presence of other metal ions, particularly lead ions, which can cause the rotation to change from dextrorotatory to levorotatory values [23].

Thermal Behavior

Calcium gluconate exhibits complex thermal decomposition behavior characterized by multiple distinct phases [20] [24]. The thermal decomposition sequence begins with dehydration at 100-150°C involving crystal water loss representing approximately 4% mass loss [20] [24].

Further dehydration occurs at 150-200°C with an additional 6-8% mass loss [20]. Organic decomposition begins at 200-300°C with 15-20% mass loss, followed by carbonization at 300-400°C resulting in 40-50% mass loss [20].

In air atmosphere, carbon oxidation occurs at 400-550°C with 60-80% mass loss, while calcium carbonate formation takes place at 550-750°C with 80-85% mass loss. Finally, calcium oxide formation occurs at 750-1000°C with 87.5% total mass loss [20].

Hygroscopic Nature

Calcium gluconate is slightly hygroscopic [5] [25] [26], meaning it has a moderate tendency to absorb moisture from the surrounding atmosphere. This hygroscopic property requires appropriate storage conditions to maintain product stability and prevent caking or degradation.

Studies have shown that calcium gluconate-based formulations exhibit lower hygroscopic properties compared to other calcium salts such as calcium chloride [25]. This characteristic makes it advantageous for applications requiring moisture stability and extended shelf life.

pH in Aqueous Solutions

Aqueous solutions of calcium gluconate exhibit mildly alkaline pH values. 10% aqueous solutions typically show pH values between 6.0 and 8.0 [1] [27] [28] [29]. More specifically, pharmaceutical preparations commonly maintain pH values between 6.0 and 7.0 [27] or 6.0 and 8.2 [28] depending on the specific formulation requirements.

The pH stability of calcium gluconate solutions is important for pharmaceutical applications, as the compound can form complex ions with calcium at different pH levels. Both 1:1 and 1:2 chelate complexes are formed with D-gluconate at close-to-neutral pH, while in alkaline solutions, trinuclear species with calcium-gluconate-calcium bridging may develop [30].

PropertyValueReference
Melting Point (°C)178-201 [1] [9] [13] [10]
Decomposition Temperature (°C)340-400 [13] [14]
Density (g/cm³)1.677 (at 20°C) [1]
Bulk Density (kg/m³)560 (typical) [20]
Solubility in Water at 25°C (g/100mL)3.3-3.5 [1] [15] [12]
Solubility in Boiling Water (g/100mL)15-20 [1] [2] [4]
pH of 10% aqueous solution6.0-8.0 [1] [27] [28] [29]
Optical Rotation [α]D20 (°)+6.0 (c=1, H₂O) [1] [4]
Vapor Pressure at 20°C (Pa)0.004 [1]
Molecular Weight (g/mol)430.37 (anhydrous), 448.39 (monohydrate) [1] [5] [31]

Physical Description

Odourless, white crystalline granules or powder, stable in air
Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS]
WHITE SOLID IN VARIOUS FORMS.

Color/Form

Crystals, granules, or powder

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

236.0208936 g/mol

Monoisotopic Mass

236.0208936 g/mol

Heavy Atom Count

14

Taste

Tasteless

Density

0.30-0.65 g/cm³

LogP

-7.51 (estimated)

Odor

Odorless

Melting Point

120 °C
178 °C

UNII

SQE6VB453K

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 68 of 69 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Oral calcium salts are used as dietary supplemental therapy for person who may not get enough calcium in their regular diet. Calcium gluconate is used as a cardioprotective agent in high blood potassium. Calcium gluconate is the antidote for magnesium sulfate toxicity.

Therapeutic Uses

Some studies have shown that calcium supplementation begun in the second trimester may be effective in lowering blood pressure in pregnancy women with pregnancy-induced hypertension or pre-eclampsia, both of which may possibly be associated with increased calcium demand of the fetus during the last trimester. /Calcium supplements/
Oral calcium salts are used as dietary supplemental therapy for person who may not get enough calcium in their regular diet. Due to increased needs, children and pregnancy women are at greatest risk. Pre- and postmenopausal women; adolescents, especially girls and the elderly may not receive adequate calcium in their diets. ... Calcium supplements are used as part of the prevention and treatment of osteoporosis in patients with an inadequate calcium intake. The use of calcium citrate may reduce the risk of kidney stones in susceptible patients. The use of water-soluble salts of calcium (ie, citrate, gluconate, and lactate) may be preferable to acid-soluble salts (ie, carbonate and phosphate) for patients with reduced stomach acid or patients taking acid-inhibiting medication, such as the histamine H2-receptor antagonists. /Calcium supplements; Included in US product labeling/
Oral calcium supplements provide a source of calcium ion for treating calcium depletion occurring in conditions such as chronic hypoparathyroidism, pseudohypoparathyroidism, osteomalacia, rickets, chronic renal failure, and hypocalcemia secondary to the administration of anticonvulsant medications. When chronic hypocalcemia is due to vitamin D deficiency oral calcium salts may be administered concomitantly with vitamin D analogs. /Calcium supplements; Included in US product labeling/
Calcium chloride and parenteral calcium gluconate are used to decrease or reverse the cardiac depressant effects of hyperkalemia on electrocardiographic (ECG) function. /Calcium supplements; Included in US product labeling/
For more Therapeutic Uses (Complete) data for CALCIUM GLUCONATE (27 total), please visit the HSDB record page.

Mechanism of Action

Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium.

Other CAS

299-28-5
18016-24-5

Absorption Distribution and Excretion

Approximately one-fifth to one-third of orally administered calcium is absorbed in the small intestine, depending on presence of vitamin D metabolites, pH in lumen, and on dietary factors, such as calcium binding to fiber or phytates. Calcium absorption is increased when a calcium deficiency is present or when a patient is on a low-calcium diet. In patients with achlorhydria or hypochlorhydria, calcium absorption, especially with the carbonate salt, may be reduced.
Renal (20%) - The amount excreted in the urine varies with degree of calcium absorption and whether there is excessive bone loss or failure of renal conservation. Fecal (80%) - Consists mainly of nonabsorbed calcium, with only a small amount of endogenous fecal calcium excreted.
Not available
Approximately one-fifth to one-third of orally administered calcium is absorbed in the small intestine, depending on presence of vitamin D metabolites, pH in lumen, and on dietary factors, such as calcium binding to fiber or phytates. Calcium absorption is increased when a calcium deficiency is present or when a patient is on a low-calcium diet. In patients with achlorhydria or hypochlorhydria, calcium absorption, especially with the carbonate salt, may be reduced. /Calcium supplements/
Elimination: Renal (20%) - The amount excreted in the urine varies with degree of calcium absorption and whether there is excessive bone loss or failure of renal conservation. Fecal (80%) - Consists mainly of nonabsorbed calcium, with only a small amount of endogenous fecal calcium excreted. /Calcium supplements/

Metabolism Metabolites

Calcium gluconate does not require hepatic metabolism for the release of Ca++ and is as effective as calcium chloride in treating ionic hypocalcemia in the absence of hepatic function.

Wikipedia

Calcium_gluconate
EEM_(psychedelic)

Drug Warnings

VET: ... Calcium gluconate ... if given by iv injection, should be admin slowly ... given rapidly ... may have toxic effect on heart.
Calcium gluconate ... not recommended for im use because dose must be large and danger of sterile abscess formation is too great.
Many physicians recommend that pregnant women receive multivitamin and mineral supplements, especially those pregnant women who do not consume an adequate diet and those in high-risk categories )ie, women carrying more than one fetus, heavy cigarette smokers, and alcohol and drug abusers). Taking excessive amounts of a multivitamin and mineral supplement may be harmful to the mother and/or fetus and should be avoided. /Calcium supplements/
Side/adverse effects may be more likely to occur if oral calcium supplements are taken in much larger doses than recommended (greater than 2000 to 2500 mg a day), if they are taken for a longer period of time, or if they are taken by patients with renal function impairment or milk-alkali syndrome. /Calcium supplements/
For more Drug Warnings (Complete) data for CALCIUM GLUCONATE (15 total), please visit the HSDB record page.

Use Classification

EPA Safer Chemical Functional Use Classes -> Skin Conditioning Agents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Humectant; Oral care

Methods of Manufacturing

Neutralization of gluconic acid with lime or calcium carbonate.
D-Glucose is oxidized to gluconic acid in the presence of calcium carbonate. The oxidation may be effected by certain molds, eg, Aspergillus niger, or by bromine.

General Manufacturing Information

Not Known or Reasonably Ascertainable
D-Gluconic acid, calcium salt (2:1): ACTIVE
More concn (20 to 30%) aq soln...obtained by addn of boric acid or similar complex-forming acids. ../ca d-saccharate is used in/ prepn of supersaturated injectable soln of calcium gluconate... injectable soln of calcium gluconate containing sodium ascorbate...described...British patent 495,675 and German 702,185.
Incompatibilities - sol calcium salts are pptd by borates, carbonates, citrates, oxalates, sulfates, and tartrates. /Calcium chloride/
Incompatibilities of iv additives: cephalothin sodium, magnesium sulfate, novobiocin (albamycin) sodium, prochlorperazine (compazine) edisylate, sodium bicarbonate (dependent on concn of sodium bicarbonate, and calcium).

Analytic Laboratory Methods

COLORIMETRIC METHOD FOR DETERMINATION OF CALCIUM PANGAMATE & CALCIUM GLUCONATE AS TABLETS EITHER SEPARATELY OR IN MIXTURE, USING FERRIC HYDROXAMATE PROCEDURE.
CALCIUM GLUCONATE DETERMINED IN TABLETS USING AN IN SITU FLUORIMETRIC METHOD BASED ON GLYCOL CLEAVAGE FOLLOWED BY TREATMENT WITH DICHLOROFLUORESCEIN.
Method: AOAC 932.20; Procedure: colorimetric method; Analyte: calcium gluconate; Matrix: drugs; Detection Limit: not provided.
Analyte: calcium gluconate; matrix: chemical identification; procedure: addition of methyl red and neutralization with ammonium hydroxide; addition of hydrochloric acid; addition of ammonium oxalate to form a white precipitate that is insoluble in acetic acid but dissolves in hydrochloric acid (calcium test)
For more Analytic Laboratory Methods (Complete) data for CALCIUM GLUCONATE (13 total), please visit the HSDB record page.

Storage Conditions

Store below 40 °C (104 deg G), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Protect from freezing.

Interactions

Concurrent use of excessive amounts of /alcohol, caffeine (usually more than 8 cups of coffee a day), or tobacco/ has been reported to decrease calcium absorption.
Concurrent use /of estrogens/ with calcium supplements may increase calcium absorption, which is used to therapeutic advantage when estrogens are prescribed for the treatment of postmenopausal osteoporosis. /Calcium supplements/
Concurrent use with calcium supplements may decrease effectiveness of cellulose sodium phosphate in preventing hypercalciuria. /Calcium supplements/
Concurrent use /of other calcium-containing medications or oral magnesium-containing medications/ with calcium supplements may increase serum calcium or magnesium concentration in susceptible patients, mainly patients with impaired renal function, leading to hypercalcemia or hypermagnesemia, respectively. /Calcium supplements/
For more Interactions (Complete) data for CALCIUM GLUCONATE (21 total), please visit the HSDB record page.

Stability Shelf Life

Stable in air.

Dates

Last modified: 08-15-2023
Martin TJ, Kang Y, Robertson KM, Virji MA, Marquez JM: Ionization and hemodynamic effects of calcium chloride and calcium gluconate in the absence of hepatic function. Anesthesiology. 1990 Jul;73(1):62-5. [PMID:2360741]
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TITCK Product Information: Calciles (calcium gluconate/calcium levulinate) solution for injection

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